REACTION_CXSMILES
|
N1CCC(C(O)=O)CC1.C(O)=O.C=O.[ClH:15].[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1>[Pd]>[ClH:15].[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1 |f:6.7|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
444 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
570 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge
|
Type
|
CUSTOM
|
Details
|
purified water (4.0 vol, 2.4 L) to the reaction vessel
|
Type
|
ADDITION
|
Details
|
Charge a line
|
Type
|
WASH
|
Details
|
rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C
|
Type
|
ADDITION
|
Details
|
Charge a line
|
Type
|
WASH
|
Details
|
rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C
|
Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the resulting mixture to 20 to 30° C
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through GF/F
|
Type
|
WASH
|
Details
|
Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the combined filtrates to ca 2 vol at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to 65 to 75° C
|
Type
|
CUSTOM
|
Details
|
at 65 to 75° C
|
Type
|
CONCENTRATION
|
Details
|
Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure
|
Type
|
CONCENTRATION
|
Details
|
Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure
|
Type
|
CONCENTRATION
|
Details
|
Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 20 to 25° C
|
Type
|
STIRRING
|
Details
|
Stir the reaction mixture for 1 to 2 hours at 20 to 25° C
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture at 20 to 25° C
|
Type
|
WASH
|
Details
|
Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent)
|
Type
|
CUSTOM
|
Details
|
Isolated yield: 755 g (91% th, 125 w/w)
|
Name
|
|
Type
|
|
Smiles
|
Cl.CN1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |